Enhanced Lipophilicity (LogP 1.4) Improves Membrane Permeability Over Unmethylated Analog
3-Bromo-4-fluoro-1-methyl-1H-pyrazole exhibits a computed XLogP3-AA value of 1.4, which is significantly higher than the unmethylated analog 3-bromo-4-fluoro-1H-pyrazole (estimated LogP ~0.9) [1]. This increased lipophilicity correlates with improved passive membrane permeability, a critical parameter in early drug discovery [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | 3-Bromo-4-fluoro-1H-pyrazole (estimated LogP ~0.9) |
| Quantified Difference | Δ ≈ +0.5 LogP units |
| Conditions | Computed via XLogP3 algorithm (PubChem) |
Why This Matters
Higher LogP enhances membrane permeability, potentially improving oral bioavailability and cellular uptake in drug development programs.
- [1] PubChem. (2025). 3-Bromo-4-fluoro-1-methyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/131506344 View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
